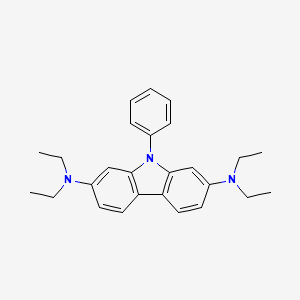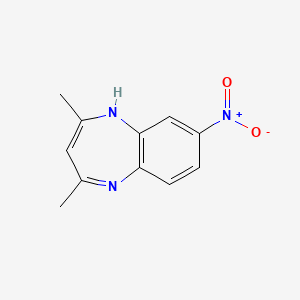![molecular formula C40H30N4O2 B14301457 4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) CAS No. 118798-02-0](/img/structure/B14301457.png)
4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound features a butane-1,4-diyl linkage between two 1,10-phenanthroline moieties, each of which is further connected to a cyclohexa-2,5-dien-1-one group. The intricate arrangement of these functional groups imparts distinct chemical and physical characteristics to the compound.
Méthodes De Préparation
The synthesis of 4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) typically involves multi-step organic reactions. The process begins with the preparation of 1,10-phenanthroline derivatives, followed by the introduction of the butane-1,4-diyl linker. The final step involves the attachment of cyclohexa-2,5-dien-1-one groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The phenanthroline moieties can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one groups to cyclohexanone derivatives.
Substitution: The phenanthroline rings can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) finds applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a DNA intercalator, affecting DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as metal ions and biological macromolecules. The phenanthroline moieties can chelate metal ions, forming stable complexes that influence various biochemical pathways. Additionally, the compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other phenanthroline derivatives, 4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) is unique due to its butane-1,4-diyl linkage and cyclohexa-2,5-dien-1-one groups. Similar compounds include:
1,10-Phenanthroline: A simpler derivative without the butane-1,4-diyl linkage.
4,4’-Bipyridine: Lacks the phenanthroline moieties but serves as a bidentate ligand.
2,2’-Bipyridine: Another bidentate ligand with different electronic properties.
Propriétés
Numéro CAS |
118798-02-0 |
|---|---|
Formule moléculaire |
C40H30N4O2 |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
4-[9-[4-[9-(4-hydroxyphenyl)-1,10-phenanthrolin-2-yl]butyl]-1,10-phenanthrolin-2-yl]phenol |
InChI |
InChI=1S/C40H30N4O2/c45-33-19-11-25(12-20-33)35-23-15-29-7-5-27-9-17-31(41-37(27)39(29)43-35)3-1-2-4-32-18-10-28-6-8-30-16-24-36(44-40(30)38(28)42-32)26-13-21-34(46)22-14-26/h5-24,45-46H,1-4H2 |
Clé InChI |
GUQWATPHHXPUHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1C=CC(=N3)CCCCC4=NC5=C(C=CC6=C5N=C(C=C6)C7=CC=C(C=C7)O)C=C4)N=C(C=C2)C8=CC=C(C=C8)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


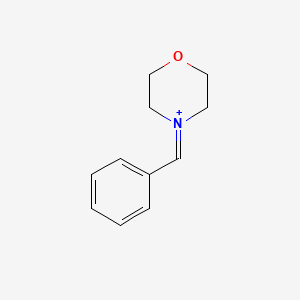
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
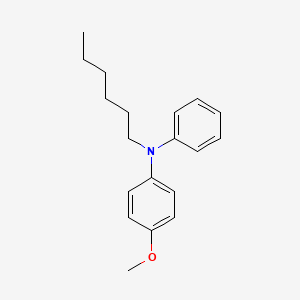
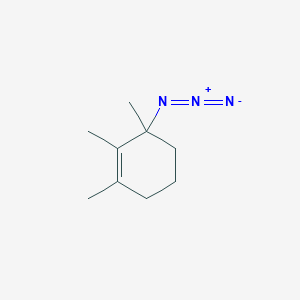
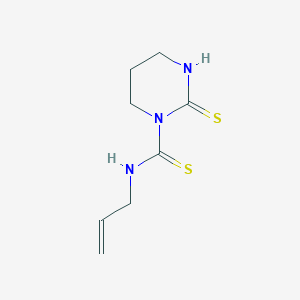
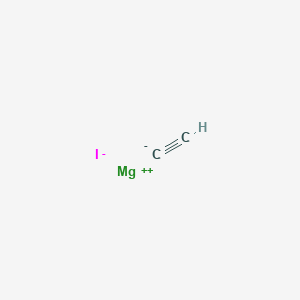
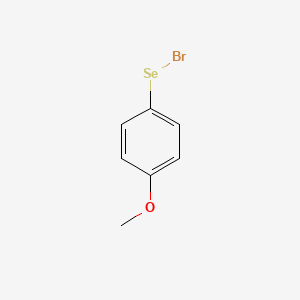
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
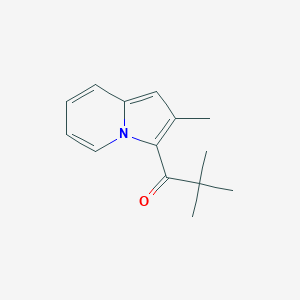
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
